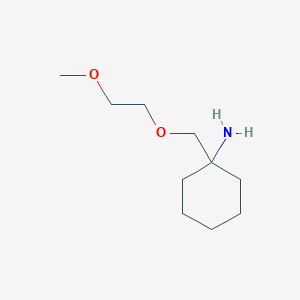
1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine is an organic compound with a molecular formula of C10H21NO2. It is a versatile chemical used in various scientific research applications due to its unique structure and properties. This compound is characterized by a cyclohexane ring substituted with an amine group and a 2-methoxyethoxy methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-methoxyethanol in the presence of a strong acid catalyst to form the intermediate 1-((2-Methoxyethoxy)methyl)cyclohexanol. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Biological Activity
1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine, with the CAS number 1249264-65-0, is a cyclohexane derivative featuring an amine group and a methoxyethoxy substituent. Its unique structural characteristics suggest potential biological activities that merit investigation. This article synthesizes current knowledge regarding its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{23}NO_2, and it has a molecular weight of approximately 199.31 g/mol. The compound's structure is defined by the following features:
| Feature | Description |
|---|---|
| CAS Number | 1249264-65-0 |
| Molecular Formula | C_{11}H_{23}NO_2 |
| Molecular Weight | 199.31 g/mol |
| Structural Characteristics | Cyclohexane ring with an amine and methoxyethoxy group |
The methoxyethoxy side chain enhances the compound's solubility and may influence its reactivity in biological systems.
Biological Activity Overview
Research on the biological activity of this compound is limited; however, its structural similarities to known bioactive compounds suggest potential pharmacological effects. The compound may exhibit activities such as:
- Antiinflammatory
- Anticancer
- Antimicrobial
These activities are often associated with compounds that contain amine functionalities or similar structural motifs.
Anticancer Activity
A study exploring the antiproliferative effects of various compounds, including those structurally related to this compound, indicated promising results in inhibiting cancer cell growth. For instance, compounds derived from Mannich bases have demonstrated significant anticancer properties across various cell lines (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Mannich Base A | SKM28 | 5.4 |
| Mannich Base B | A375 | 3.2 |
| This compound* | SW480 | TBD |
*Note: IC50 for this compound is currently under investigation.
Antimicrobial Properties
In another study focusing on similar compounds, it was noted that derivatives with methoxy or ethoxy groups often exhibited enhanced antimicrobial activity. The presence of the methoxyethoxy group in this compound could potentially confer similar properties.
The biological activity of compounds like this compound can be attributed to their ability to interact with various biological targets:
- Receptor Modulation : Compounds that resemble known receptor agonists or antagonists may influence signaling pathways.
- Enzyme Inhibition : Structural motifs similar to known enzyme inhibitors could suggest potential for inhibiting specific enzymes involved in disease processes.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-(2-methoxyethoxymethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H21NO2/c1-12-7-8-13-9-10(11)5-3-2-4-6-10/h2-9,11H2,1H3 |
InChI Key |
GCCVQZOSPXXSKJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1(CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















